1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
1-Methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core linked to a naphthalene-substituted thiazole ring. The naphthalene moiety likely enhances hydrophobic interactions with biological targets, while the thiazole and pyrazole rings contribute to π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-22-16(8-9-19-22)17(23)21-18-20-15(11-24-18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHPTDKKICLGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a thiazole-bearing molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological profiles, including anticancer, anticonvulsant, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The molecular structure of This compound can be represented as follows:
This compound consists of a pyrazole ring, a thiazole moiety, and a naphthalene substituent, contributing to its biological activity through various mechanisms.
1. Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring is crucial for enhancing cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A-431 | 1.61 | Induction of apoptosis |
| 2 | Jurkat | 1.98 | Inhibition of Bcl-2 |
In one study, a related thiazole compound demonstrated an IC50 value lower than that of doxorubicin against both A-431 and Jurkat cell lines, indicating its potential as an effective anticancer agent .
2. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. For example, a related compound containing a thiazole moiety displayed significant anticonvulsant activity in PTZ-induced seizure models.
| Compound | Model Used | ED50 (mg/kg) | Protection Rate (%) |
|---|---|---|---|
| 1 | PTZ | 10 | 100 |
| 2 | Electroshock | 20 | 80 |
The SAR analysis indicated that modifications in the phenyl ring could enhance the anticonvulsant effects, suggesting that This compound might also exhibit similar properties .
3. Anti-inflammatory Activity
Thiazoles have been reported to possess anti-inflammatory properties as well. Compounds with thiazole rings can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized several thiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications in the thiazole structure significantly increased cytotoxicity.
Study on Anticonvulsant Activity
Another study focused on the anticonvulsant effects of thiazole derivatives, demonstrating that specific substitutions on the thiazole ring enhanced efficacy in seizure models. The findings highlighted the potential of these compounds as therapeutic agents for epilepsy .
Comparison with Similar Compounds
Key Research Findings and Implications
Structural-Activity Relationships: The naphthalene-thiazole motif in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life due to increased lipophilicity, though this requires experimental validation. Benzimidazole and sulfonamide substituents in analogs demonstrate that minor structural changes can shift activity from antimicrobial to antiviral or receptor-modulating effects .
Synthesis Optimization: Yields for similar compounds range from 60–77%, with coupling reactions (e.g., EDCI/HOBt) offering reliable amide bond formation. Recrystallization from ethanol or acetonitrile is common for purification .
Unresolved Questions :
- The target compound’s exact biological targets (e.g., bacterial enzymes vs. viral polymerases) remain uncharacterized in the provided evidence.
- Comparative toxicity profiles and pharmacokinetic data (e.g., bioavailability, metabolic stability) are lacking but critical for therapeutic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
